molecular formula C7H5BrClF B13632373 2-Bromo-4-chloro-1-(fluoromethyl)benzene

2-Bromo-4-chloro-1-(fluoromethyl)benzene

Katalognummer: B13632373
Molekulargewicht: 223.47 g/mol
InChI-Schlüssel: AOEFPCYWKTUYMH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-4-chloro-1-(fluoromethyl)benzene is a polyhalogenated benzene derivative. This compound is characterized by the presence of bromine, chlorine, and fluoromethyl groups attached to a benzene ring. Its molecular formula is C7H5BrClF, and it is commonly used in various chemical reactions and industrial applications due to its unique properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-chloro-1-(fluoromethyl)benzene typically involves halogenation reactions. One common method is the bromination of 4-chloro-1-(fluoromethyl)benzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound.

Types of Reactions:

    Substitution Reactions: This compound can undergo nucleophilic substitution reactions, where the halogen atoms (bromine or chlorine) are replaced by other nucleophiles.

    Oxidation and Reduction: It can participate in oxidation and reduction reactions, leading to the formation of various oxidized or reduced derivatives.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki coupling, to form biphenyl derivatives.

Common Reagents and Conditions:

    Nucleophiles: Sodium hydroxide, potassium tert-butoxide.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, iron(III) bromide.

Major Products:

    Substituted Benzenes: Products with different substituents replacing the halogen atoms.

    Biphenyl Derivatives: Formed through coupling reactions.

Wissenschaftliche Forschungsanwendungen

2-Bromo-4-chloro-1-(fluoromethyl)benzene has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of biochemical pathways and interactions.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Wirkmechanismus

The mechanism of action of 2-Bromo-4-chloro-1-(fluoromethyl)benzene involves its interaction with specific molecular targets. The presence of halogen atoms and the fluoromethyl group can influence the compound’s reactivity and binding affinity. It can act as an electrophile in substitution reactions, where it forms covalent bonds with nucleophiles. The pathways involved in its reactions depend on the specific conditions and reagents used.

Vergleich Mit ähnlichen Verbindungen

  • 1-Bromo-4-chloro-2-fluorobenzene
  • 4-Bromo-2-chloro-1-fluorobenzene
  • 2-Bromo-1-chloro-4-(trifluoromethyl)benzene

Uniqueness: 2-Bromo-4-chloro-1-(fluoromethyl)benzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity. The presence of the fluoromethyl group, in particular, can significantly influence its behavior in chemical reactions compared to other similar compounds.

This comprehensive overview highlights the significance of this compound in various fields of research and industry. Its unique properties and versatile reactivity make it a valuable compound for scientific exploration and industrial applications.

Eigenschaften

Molekularformel

C7H5BrClF

Molekulargewicht

223.47 g/mol

IUPAC-Name

2-bromo-4-chloro-1-(fluoromethyl)benzene

InChI

InChI=1S/C7H5BrClF/c8-7-3-6(9)2-1-5(7)4-10/h1-3H,4H2

InChI-Schlüssel

AOEFPCYWKTUYMH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1Cl)Br)CF

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.